Endrin-Aldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of endrin aldehyde metabolites, such as 3-hydroxyendrin, has been accomplished through a meticulous three-step procedure. This process involves the Diels-Alder adduction step, which is foundational in the commercial manufacture of endrin, utilizing cyclopenta-1,3-dienyl acetate instead of cyclopentadiene. This synthesis route facilitates the production of significant quantities of endrin metabolites, crucial for subsequent studies on metabolism or residue analysis (Bedford et al., 1986).

Wissenschaftliche Forschungsanwendungen

Pflanzenschutz im Agrarbereich

Endrin-Aldehyd, ein Derivat von Endrin, wurde in der Mitte des 20. Jahrhunderts aufgrund seiner Wirksamkeit bei der Beseitigung von landwirtschaftlichen Schädlingen weit verbreitet eingesetzt . Es wurde auf die Blätter von Baumwolle und Getreidepflanzen gesprüht .

Nagetierbekämpfung

Neben seiner Verwendung als Insektizid wurde this compound auch als Rodentizid eingesetzt . Es wurde verwendet, um Nagetiere wie Mäuse und Wühlmäuse in Schach zu halten .

Forschung zum aquatischen Leben

this compound findet sich hauptsächlich in den Bodensedimenten von Gewässern . Dies macht es zu einem interessanten Thema in der Forschung zum aquatischen Leben, insbesondere bei der Untersuchung seiner Auswirkungen auf Fische und andere Wasserorganismen .

Studien zu den Umweltauswirkungen

Aufgrund seiner Persistenz in der Umwelt und seiner bioakkumulierenden Eigenschaften wurde this compound mit negativen Folgen für Nichtzieltiere und Biota in Verbindung gebracht . Dies macht es zu einem wichtigen Thema in Studien zu den Umweltauswirkungen .

Forschung zur menschlichen Gesundheit

this compound kann im Fett abgelagert werden und wirkt neurotoxisch auf das zentrale Nervensystem, was zu Krämpfen, Krampfanfällen und sogar zum Tod führen kann . Daher ist es ein interessantes Thema in der Forschung zur menschlichen Gesundheit

Wirkmechanismus

Target of Action

Endrin aldehyde, a breakdown product of endrin, primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Endrin aldehyde antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors . This effectively blocks the GABA-induced uptake of chloride ions, causing hyperexcitability of the central nervous system .

Biochemical Pathways

It is known that endrin aldehyde interferes with the normal functioning of the gaba-a receptors, leading to hyperexcitability in the central nervous system .

Pharmacokinetics

It is known that endrin, the parent compound of endrin aldehyde, strongly adsorbs to soil particles and sediment and tends to be immobile .

Result of Action

The primary result of endrin aldehyde’s action is the induction of hyperexcitability in the central nervous system due to its antagonistic effect on GABA-A receptors . This can lead to convulsions and seizures . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .

Action Environment

Endrin aldehyde’s action can be influenced by various environmental factors. , suggesting that endrin aldehyde may also have low water solubility. Endrin has been found to persist in soil for over 10 years , indicating that endrin aldehyde may also be persistent in the environment. Furthermore, endrin can be broken down by exposure to high temperatures or light to form primarily endrin ketone and endrin aldehyde . This suggests that environmental conditions such as temperature and light exposure can influence the stability and efficacy of endrin aldehyde.

Safety and Hazards

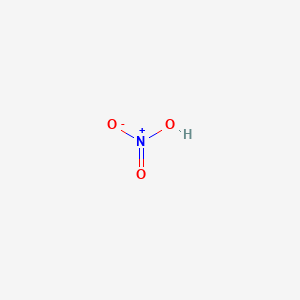

Endrin aldehyde is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Zukünftige Richtungen

As of now, there are no significant releases of endrin into the environment, but endrin persists in sorbed forms to sediments and soil from previous use . The estimated half-life of endrin in soil is approximately 14 years . It is not expected to migrate from soil to groundwater . Endrin transformation products including endrin ketone, endrin aldehyde, and endrin alcohol, can be detected in plants grown in soils treated at least 16 years prior to planting .

Biochemische Analyse

Biochemical Properties

Endrin aldehyde interacts with several biomolecules. It has been found to bind to the GABA/benzodiazepine receptor, opening an integral chloride channel . This interaction plays a role in neuronal inhibition in the vertebrate brain .

Cellular Effects

Endrin aldehyde has various effects on cells. It has been associated with increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .

Molecular Mechanism

It is known that endrin aldehyde causes increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes .

Temporal Effects in Laboratory Settings

It is known that endrin residues in tissues decline rapidly after exposure has ceased .

Metabolic Pathways

Endrin aldehyde is involved in the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites .

Transport and Distribution

Endrin aldehyde is primarily distributed to fat . It strongly adsorbs to sediment and bioconcentrates significantly in aquatic organisms .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Endrin aldehyde can be achieved through a multi-step reaction pathway starting with the oxidation of Endrin to Endrin ketone, followed by a Wittig reaction to form the desired aldehyde.", "Starting Materials": [ "Endrin", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Benzaldehyde", "Triphenylphosphine", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Oxidation of Endrin to Endrin ketone using sodium dichromate and sulfuric acid in a mixture of chloroform and ethanol.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide and extraction of the Endrin ketone with chloroform.", "Step 3: Formation of the Wittig reagent by reacting triphenylphosphine with benzaldehyde in chloroform.", "Step 4: Reaction of the Wittig reagent with the Endrin ketone in chloroform to form Endrin aldehyde.", "Step 5: Purification of the Endrin aldehyde by recrystallization from a suitable solvent." ] } | |

CAS-Nummer |

7421-93-4 |

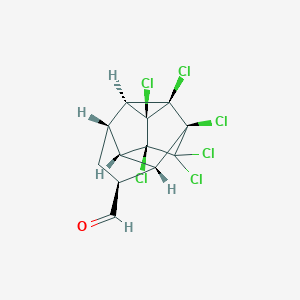

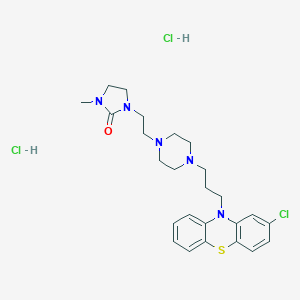

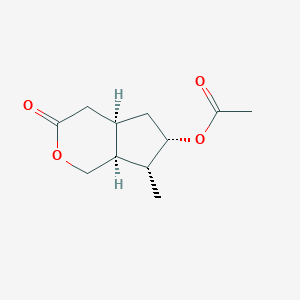

Molekularformel |

C12H8Cl6O |

Molekulargewicht |

380.9 g/mol |

IUPAC-Name |

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |

InChI |

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |

InChI-Schlüssel |

HCTWZIFNBBCVGM-YJTREVOLSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

Kanonische SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

melting_point |

Melting point: 235 °C, with decomposition |

Andere CAS-Nummern |

7421-93-4 |

Physikalische Beschreibung |

Endrin aldehyde is a solid. Solid; [CAMEO] |

Piktogramme |

Irritant |

Haltbarkeit |

STABLE IN PRESENCE OF MOST ALKALIES |

Löslichkeit |

In water 2.4X10-2 mg/L at 25 °C |

Synonyme |

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |

Dampfdruck |

0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?

A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of endrin aldehyde. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]

Q2: How persistent is endrin aldehyde in the environment, and what are the implications of its persistence?

A2: Endrin aldehyde, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]

Q3: What are the major sources of endrin aldehyde contamination in the environment?

A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, endrin aldehyde is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []

Q4: Which ecosystems are particularly vulnerable to the adverse effects of endrin aldehyde contamination?

A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to endrin aldehyde contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]

Q5: What are the potential human health risks associated with exposure to endrin aldehyde?

A5: While the direct impact of endrin aldehyde on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of endrin aldehyde highlight the need for continuous monitoring and risk assessment.

Q6: What evidence suggests that endrin aldehyde can bioaccumulate in organisms?

A6: Studies have shown that endrin aldehyde can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, endrin aldehyde was found at higher concentrations than other organochlorine pollutants. []

Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with endrin aldehyde?

A8: While research specifically focusing on endrin aldehyde and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of endrin aldehyde exposure. []

Q8: What is the molecular formula and weight of endrin aldehyde?

A9: The molecular formula for endrin aldehyde is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []

Q9: How does the structure of endrin aldehyde contribute to its persistence in the environment?

A10: Endrin aldehyde's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)